1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
CAS No.: 1246553-28-5
Cat. No.: VC3321488
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246553-28-5 |
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Molecular Formula | C10H16N2O5 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid |
Standard InChI | InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15) |
Standard InChI Key | PYQDNNRESXVUND-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is characterized by the molecular formula C10H16N2O5 and has a molecular weight of 244.24 g/mol . The compound contains a six-membered piperazine ring with an oxo group at the 5-position, a tert-butoxycarbonyl group at the N1 position, and a carboxylic acid moiety at the 2-position. This structural arrangement creates a molecule with distinct reactivity patterns and conformational properties.
Table 1: Fundamental Molecular Properties
Property | Value |
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Molecular Formula | C10H16N2O5 |
Molecular Weight | 244.24 g/mol |
CAS Registry Number (non-stereospecific) | 1246553-28-5 |
CAS Registry Number (S-isomer) | 1033713-11-9 |
PubChem CID (non-stereospecific) | 71607253 |
PubChem CID (S-isomer) | 44520132 |
Stereochemistry
Applications in Pharmaceutical Research and Development
Role in Medicinal Chemistry
The structure of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid suggests several potential applications in medicinal chemistry:
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As a building block for the development of peptide or peptidomimetic compounds
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In the synthesis of enzyme inhibitors, particularly those targeting proteases or peptidases
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For the introduction of conformationally restricted elements into drug candidates
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As a scaffold for the development of compounds targeting protein-protein interactions
The piperazine ring system is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. Combined with the carboxylic acid functionality, which provides a point for conjugation to other molecules, this compound offers versatility in drug design applications.
Analytical Characterization
Spectroscopic Properties
The structural features of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid would give rise to characteristic spectroscopic properties that could be used for identification and purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy would reveal distinctive signals for:
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The tert-butyl group protons (typically as a strong singlet around 1.4-1.5 ppm in ¹H NMR)
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The piperazine ring protons (complex multiplet patterns depending on conformation)
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The acidic proton of the carboxylic acid (broad singlet, often in the 10-12 ppm range)
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Infrared (IR) Spectroscopy would show characteristic absorption bands for:
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Carboxylic acid C=O stretch (approximately 1700-1725 cm⁻¹)
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Amide/lactam C=O stretch (approximately 1630-1690 cm⁻¹)
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Carbamate C=O stretch (approximately 1680-1710 cm⁻¹)
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O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹)
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Mass Spectrometry would provide a molecular ion peak corresponding to the molecular weight of 244.24 g/mol, along with fragmentation patterns characteristic of the functional groups present.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be the preferred method for analyzing the purity of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, particularly for distinguishing between stereoisomers. Chiral HPLC columns would be especially valuable for assessing the enantiomeric purity of the (S)-isomer, which appears to be of commercial and research interest .
Related Compounds and Structural Analogs
Structural Variants
Several structural variants of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid exist or could be envisioned, including:
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(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid: A related compound featuring a piperidine ring instead of piperazine
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Variants with alternative protecting groups replacing the tert-butoxycarbonyl moiety
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Derivatives with modified functionality at the 5-position
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Compounds with additional substituents on the piperazine ring
Future Research Directions
Synthetic Applications
Future research involving 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid could explore:
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Novel synthetic methodologies for its preparation, potentially including stereoselective approaches
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Application in diversity-oriented synthesis for the creation of compound libraries
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Utilization in the development of peptidomimetics with improved pharmacokinetic properties
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Integration into convergent synthesis strategies for complex molecular scaffolds
Medicinal Chemistry Applications
Promising directions for medicinal chemistry research include:
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Investigation of derivatives as potential enzyme inhibitors
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Exploration of structure-activity relationships for compounds incorporating this scaffold
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Development of targeted drug delivery systems utilizing the compound's functional groups
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Evaluation of stereochemical effects on biological activity and selectivity
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